molecular formula C9H16O3 B7845404 Ethyl 2,2-dimethyl-3-oxopentanoate CAS No. 57959-48-5

Ethyl 2,2-dimethyl-3-oxopentanoate

Cat. No.: B7845404
CAS No.: 57959-48-5
M. Wt: 172.22 g/mol
InChI Key: WIOMWIBESRUZSR-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-oxopentanoate (CID 533709) is an ester compound with the molecular formula C9H16O3 . As a β-ketoester, this chemical belongs to a class of compounds widely recognized as versatile building blocks and key intermediates in synthetic organic chemistry . Researchers value β-ketoesters for their application in constructing complex molecular architectures, including natural products and pharmaceuticals . For instance, related compounds like methyl 3-oxopentanoate serve as crucial starting points in multi-step syntheses, such as the construction of piperidine rings found in various alkaloid families . In a research context, the gem-dimethyl substitution at the 2-position of this particular β-ketoester may be exploited to impart steric control, potentially influencing the regioselectivity in nucleophilic addition reactions or serving as a precursor for functionally diverse structures . Furthermore, the push for sustainable chemistry has increased the value of designing efficient synthetic pathways, and intermediates like this compound can contribute to such green chemistry initiatives . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to handle all chemicals with appropriate safety precautions. Specific storage recommendations should be obtained from the supplier, but as a general practice, similar reagents are often recommended to be sealed in a dry environment at room temperature . For detailed application notes, specific synthetic protocols, and custom synthesis inquiries, please contact our scientific support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,2-dimethyl-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-7(10)9(3,4)8(11)12-6-2/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOMWIBESRUZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336425
Record name Ethyl 2,2-dimethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57959-48-5
Record name Ethyl 2,2-dimethyl-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2,2 Dimethyl 3 Oxopentanoate

Condensation Reactions for Ethyl 2,2-dimethyl-3-oxopentanoate Synthesis

Condensation reactions are fundamental in the formation of carbon-carbon bonds and are widely employed for the synthesis of β-keto esters. These methods typically involve the reaction of an enolate with a suitable acylating agent.

Base-Catalyzed Condensation of Pinacolone (B1678379) with Diethyl Carbonate

A primary route to this compound is through a Claisen-type condensation reaction between pinacolone and diethyl carbonate. ucalgary.cawikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction is contingent on the formation of a ketone enolate from pinacolone by a strong base, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. ucalgary.ca

The mechanism commences with the deprotonation of an α-carbon of pinacolone by a strong base, such as sodium ethoxide or sodium hydride, to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic acyl substitution on diethyl carbonate. The subsequent loss of an ethoxide leaving group from the tetrahedral intermediate yields the desired β-keto ester. masterorganicchemistry.com

It is crucial to use a stoichiometric amount of a strong base to drive the reaction to completion, as the product β-keto ester is more acidic than the starting ketone and will be deprotonated by the base. wikipedia.org The choice of base and reaction conditions is critical, as high temperatures and weaker bases like potassium carbonate can favor an undesirable retro-Claisen condensation, leading to cleavage products. unive.it

Reaction Scheme: Pinacolone + Diethyl Carbonate --(Base)--> this compound + Ethanol

Condensation of Ethyl Bromoacetate (B1195939) with β-Keto Esters and Subsequent Transformations

The synthesis involving ethyl bromoacetate points towards a multi-step process, likely beginning with a Reformatsky reaction. byjus.comlibretexts.orgbeilstein-journals.orgpsiberg.com In a typical Reformatsky reaction, an α-halo ester, such as ethyl bromoacetate, reacts with a carbonyl compound in the presence of metallic zinc. libretexts.org This forms an organozinc intermediate, known as a Reformatsky enolate, which then adds to a ketone, in this case, likely a precursor to the final product's acyl portion, to yield a β-hydroxy ester. libretexts.orgnrochemistry.com

To obtain the target β-keto ester, the resulting β-hydroxy ester must undergo a subsequent oxidation step. This transformation is a key part of the "subsequent transformations" mentioned in the methodology.

A general procedure for the Reformatsky reaction involves the activation of zinc dust, followed by the addition of the α-halo ester and the ketone. The reaction is typically carried out in an inert solvent like toluene. nrochemistry.com Yields for the formation of the β-hydroxy ester can be high, with one example reporting an 86% yield after purification. nrochemistry.com

Alternatively, a palladium-catalyzed coupling of the in situ generated Reformatsky reagent with an acyl chloride could directly yield the β-keto ester, representing a more direct "subsequent transformation." nih.govnih.gov

Direct Alkylation Approaches in the Preparation of this compound

Direct alkylation of a pre-existing β-keto ester is a viable pathway to introduce the two methyl groups at the α-position. This approach is analogous to the well-established acetoacetic ester synthesis. jove.comjove.comaklectures.compressbooks.pubopenstax.orgntu.edu.sg The strategy would commence with ethyl 3-oxopentanoate (B1256331), a commercially available starting material.

The α-hydrogens of ethyl 3-oxopentanoate are acidic due to their position between two carbonyl groups and can be readily removed by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. openstax.orglibretexts.org This enolate can then be alkylated via an SN2 reaction with a methyl halide, such as methyl iodide. libretexts.org Since the target molecule contains two α-methyl groups, a second alkylation step is necessary. jove.comjove.compressbooks.pubopenstax.org This involves a second deprotonation followed by reaction with another equivalent of the methyl halide.

A challenge in this approach is ensuring complete dialkylation and avoiding mixtures of mono- and dialkylated products. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) can ensure complete enolate formation. pressbooks.pub

Alkylation Reaction Steps:

Enolate Formation: Ethyl 3-oxopentanoate is treated with a strong base (e.g., NaOEt) to form the corresponding enolate.

First Alkylation: The enolate reacts with a methyl halide (e.g., CH₃I) to yield ethyl 2-methyl-3-oxopentanoate.

Second Enolate Formation: The mono-methylated product is treated again with a strong base.

Second Alkylation: The resulting enolate reacts with a second equivalent of methyl halide to produce this compound.

Advanced Synthetic Routes and Optimized Procedures

Modern organic synthesis offers several advanced and optimized procedures for the preparation of β-keto esters, which can be particularly useful for sterically hindered products like this compound.

One such method is the C-acylation of a pre-formed ketone enolate with an acylating agent like ethyl chloroformate. nih.govresearchgate.net This method has been reported as a rapid, general, and efficient route to β-keto esters. nih.govresearchgate.net The reaction is typically carried out in the presence of a base to generate the enolate of the starting ketone.

Another advanced strategy involves the Ti-crossed Claisen condensation or the acylation of silyl (B83357) enol ethers. organic-chemistry.org The use of silyl enol ethers of ketones, which can be acylated with acid chlorides, has been shown to be effective for the synthesis of thermodynamically unfavorable α,α-dialkylated β-keto esters in good yields. organic-chemistry.org

The reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors also provides a route to functionalized β-keto esters. organic-chemistry.org These modern methods often offer advantages in terms of reaction conditions, yields, and tolerance of various functional groups.

Comparative Analysis of Synthetic Efficiency and Yields

A direct comparison of the synthetic efficiency and yields for producing this compound is challenging without specific literature data for each route. However, a qualitative analysis based on general principles can be made.

Synthetic Method Starting Materials Key Reagents Pros Cons Typical Yields
Base-Catalyzed Condensation Pinacolone, Diethyl CarbonateStrong Base (e.g., NaH, NaOEt)Potentially a one-step reaction from readily available materials.Risk of retro-Claisen reaction; requires stoichiometric strong base.Moderate to Good (Highly condition-dependent)
Reformatsky & Oxidation Precursor Ketone, Ethyl BromoacetateZinc, Oxidizing AgentTolerant of various functional groups; avoids strong bases for the C-C bond formation.Multi-step process; use of metallic zinc; subsequent oxidation required.Good to Excellent for the Reformatsky step (e.g., up to 86% for β-hydroxy ester). nrochemistry.com
Direct Dialkylation Ethyl 3-oxopentanoate, Methyl HalideStrong Base (e.g., NaOEt, LDA)Starts from a β-keto ester; well-established principles.Can result in product mixtures (mono- vs. di-alkylation); requires two full alkylation steps.Moderate (Control of di-alkylation can be challenging)
Advanced C-Acylation Ketone, Ethyl Chloroformate or other acylating agentsBase, potentially metal catalystsOften rapid and high-yielding; can be more general.May require more specialized or expensive reagents and catalysts.Good to Excellent (Method-dependent)

Reactivity and Mechanistic Investigations of Ethyl 2,2 Dimethyl 3 Oxopentanoate

Enolate Chemistry and Tautomerism in β-Keto Esters

The chemistry of β-keto esters is largely dictated by the acidity of the α-hydrogens and the subsequent formation of enolates. masterorganicchemistry.com Tautomerism, the equilibrium between the keto and enol forms, is a fundamental characteristic of these compounds. masterorganicchemistry.comlibretexts.org This equilibrium can be catalyzed by either acid or base. masterorganicchemistry.comkhanacademy.org

In the case of typical β-keto esters with α-hydrogens, the keto form generally predominates at equilibrium. masterorganicchemistry.comlibretexts.org The enolate, formed by the deprotonation of the α-carbon, is a key reactive intermediate. This anion is stabilized by the delocalization of the negative charge across the two carbonyl groups.

However, ethyl 2,2-dimethyl-3-oxopentanoate is an α,α-disubstituted β-keto ester, meaning it lacks hydrogens on the carbon between the two carbonyl groups. Consequently, it is considered a "non-enolizable" ketone in the traditional sense at the α-position, as there are no acidic protons to be removed from this carbon. masterorganicchemistry.com While enolization can sometimes occur at the γ-position in α,β-unsaturated ketones, for a saturated compound like this compound, the absence of α-protons prevents the formation of the corresponding enolate and thus it exists predominantly in the keto form. This structural feature significantly impacts its reactivity in base-catalyzed reactions that typically proceed through α-enolate formation.

Nucleophilic Additions and Condensation Reactions

Despite the lack of α-hydrogens for traditional enolate formation, the carbonyl groups of this compound can still participate in a variety of nucleophilic addition and condensation reactions.

Reactions with Aldehydes: Formation of Tetrahydropyrandiones

While not explicitly documented for this compound, β-keto esters are known to undergo condensation reactions with aldehydes. These reactions, often variants of the Knoevenagel or aldol (B89426) condensations, typically require the presence of an acidic α-hydrogen. Given the absence of such protons in this compound, a direct base-catalyzed condensation with an aldehyde at the α-position is unlikely. However, alternative reaction pathways under different catalytic conditions, potentially involving the enolization of the pentanone moiety or Lewis acid catalysis, could theoretically lead to the formation of heterocyclic structures like tetrahydropyrandiones, though specific examples are not readily found in the literature.

Formation of Cyclic Ketones via Reactions with Aldehydes and Zinc

A plausible pathway for the reaction of this compound with aldehydes involves a Reformatsky-type reaction. wikipedia.orgorganic-chemistry.orglibretexts.org The classical Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orglibretexts.org The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate. libretexts.org

While this compound itself is not an α-halo ester, a related reaction could be envisaged where a halo-derivative of the ester is used, or under conditions that promote the formation of a zinc enolate from the β-keto ester. These zinc enolates are less basic than their lithium or magnesium counterparts, which allows for a broader scope of carbonyl electrophiles. organic-chemistry.org The reaction with an aldehyde would proceed through a six-membered chair-like transition state to form a β-hydroxy-β'-keto ester. libretexts.org Subsequent intramolecular cyclization, potentially via an aldol-type condensation, could then lead to the formation of a cyclic ketone. The feasibility and outcome of such a reaction would depend on the specific reaction conditions and the structure of the aldehyde used.

Stereoselective Reduction Pathways

The reduction of the ketone functionality in this compound to a secondary alcohol opens up pathways to chiral molecules, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Enantioselective Enzymatic Reductions of Sterically Bulky Ketone Substrates

The asymmetric reduction of prochiral ketones to chiral alcohols is a well-established transformation often achieved with high enantioselectivity using enzymatic methods. jmb.or.kr Enzymes, particularly oxidoreductases such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are highly effective catalysts for this purpose. jmb.or.kr

The steric bulk of this compound presents a challenge for many standard chemical reductants. However, biocatalytic reductions have proven to be powerful for structurally demanding substrates. While specific studies on the enzymatic reduction of this compound are not extensively reported, research on other sterically hindered ketones demonstrates the potential of this approach. For instance, short-chain dehydrogenases/reductases (SDRs) have been successfully employed for the stereoselective reduction of various 3-oxoacyl esters. jmb.or.kr The enzyme ChKRED12 from Chryseobacterium sp. has shown excellent stereoselectivity in the reduction of substrates with a 3-oxoacyl structure. jmb.or.krresearchgate.net

The enantioselectivity of these enzymatic reductions is often governed by Prelog's rule, which predicts the stereochemical outcome based on the enzyme's active site topology. The data below illustrates the typical performance of an enzymatic reduction of a related β-keto ester.

SubstrateEnzymeProduct ConfigurationEnantiomeric Excess (ee)
Ethyl 4-chloro-3-oxobutanoateAldehyde Reductase (Sporobolomyces salmonicolor)(R)-ethyl 4-chloro-3-hydroxybutanoate86%

Table 1: Example of an enantioselective enzymatic reduction of a β-keto ester. nih.gov

Biocatalytic Approaches for Chiral Alcohol Formation

Beyond isolated enzymes, whole-cell biocatalysis offers a practical and cost-effective method for the synthesis of chiral alcohols. jmb.or.kr Microorganisms such as baker's yeast (Saccharomyces cerevisiae) contain a variety of reductases capable of reducing ketones with high enantioselectivity. nih.gov

The application of biocatalytic systems to the reduction of this compound would be expected to yield the corresponding chiral β-hydroxy ester. The stereochemical outcome (either the (R) or (S) enantiomer) would depend on the specific microorganism or enzyme system employed. The efficiency of such a biotransformation can be influenced by various factors, including the reaction medium, co-solvent, and the method of biocatalyst preparation. The following table provides examples of biocatalytic reductions of β-keto esters, highlighting the high enantioselectivities that can be achieved.

SubstrateBiocatalystProductEnantiomeric Excess (ee)
Ethyl 3-oxo-3-(2-thienyl)propanoateChryseobacterium sp. CA49 (ChKRED12)Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate>99%
Ethyl 4-chloro-3-oxobutanoateSporobolomyces salmonicolorEthyl (R)-4-chloro-3-hydroxybutanoate86%

Table 2: Examples of biocatalytic approaches for the formation of chiral alcohols from β-keto esters. researchgate.netnih.gov

Transesterification Reactions and Derivative Formation

Transesterification is a crucial reaction for esters, involving the exchange of the alkoxy group with that of another alcohol. This process can be catalyzed by either acids or bases.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A nucleophilic attack by another alcohol then occurs, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (ethanol) yield the new ester.

Base-Catalyzed Transesterification: Under basic conditions, a strong base, typically the alkoxide corresponding to the desired alcohol, acts as the nucleophile. It attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the ethoxide ion results in the formation of the new ester. The steric hindrance from the adjacent gem-dimethyl groups in this compound would likely necessitate more forcing reaction conditions (e.g., higher temperatures, stronger catalysts) for transesterification to proceed efficiently compared to less hindered esters.

The formation of various derivatives through transesterification allows for the modification of the compound's physical and chemical properties, which can be tailored for specific applications.

Reactant AlcoholCatalystProduct Ester
MethanolH₂SO₄ or NaOCH₃Mthis compound
PropanolH₂SO₄ or NaOCH₂CH₂CH₃Propyl 2,2-dimethyl-3-oxopentanoate
IsopropanolH₂SO₄ or NaOCH(CH₃)₂Isopropyl 2,2-dimethyl-3-oxopentanoate

Other Key Chemical Transformations and Reaction Mechanisms

Beyond transesterification, the dual functionality of this compound allows for a range of other chemical transformations.

Reactions at the Ketone Carbonyl Group: The ketone group at the C3 position is susceptible to nucleophilic attack.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). The steric bulk of the gem-dimethyl groups would likely direct the hydride attack from the less hindered face.

Condensation Reactions: The ketone can participate in condensation reactions. For instance, it can react with hydrazines to form pyrazoles or with ureas in a Biginelli-type reaction to potentially form dihydropyrimidinones, which are important heterocyclic scaffolds in medicinal chemistry. The α-protons on the ethyl group of the pentanoyl chain are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type condensation reactions.

Reactions Involving the Ester Group:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2,2-dimethyl-3-oxopentanoic acid and ethanol.

Amidation: Reaction with amines can convert the ester to the corresponding amide.

Applications of Ethyl 2,2 Dimethyl 3 Oxopentanoate As a Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The compound is a key starting material for constructing various heterocyclic ring systems, which are core structures in many pharmaceutically active compounds.

The Pechmann condensation, a classic method for synthesizing coumarins, involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgnumberanalytics.com Ethyl 2,2-dimethyl-3-oxopentanoate, as a β-keto ester, is a suitable substrate for this reaction. wikipedia.org The process is initiated by an acid-catalyzed transesterification, followed by an intramolecular ring closure and subsequent dehydration to form the coumarin (B35378) scaffold. wikipedia.org

The reaction's efficiency can be influenced by several factors, including the nature of the phenol, the type of acid catalyst, and the reaction temperature. numberanalytics.comjk-sci.com Highly activated phenols, such as resorcinol, can undergo the reaction under milder conditions, whereas simple phenols may require harsher conditions like strong acids and elevated temperatures. wikipedia.orgjk-sci.com A variety of catalysts can be employed to facilitate the condensation.

Interactive Data Table: Catalysts for Pechmann Condensation

Catalyst Type Examples Notes Citations
Brønsted Acids H₂SO₄, HCl, H₃PO₄, CF₃COOH Traditional and widely used catalysts. numberanalytics.comnih.gov
Lewis Acids AlCl₃, FeCl₃, ZnCl₂, TiCl₄, SnCl₂·2H₂O Can offer improved yields and milder conditions. nih.govresearchgate.net
Solid Acid Catalysts Amberlyst-15, Nano-crystalline sulfated-zirconia, Zn₀.₉₂₅Ti₀.₀₇₅O NPs Offer advantages like reusability and easier product separation. jk-sci.comnih.goviiste.org

The synthesis of seven- and eight-membered heterocyclic systems like dibenzo[d,f] numberanalytics.comnumberanalytics.comdioxepines and dibenzo[d,g] numberanalytics.comnumberanalytics.comdioxocins often involves the acid-catalyzed condensation of a biphenol or naphthol derivative with a ketone or an equivalent carbonyl compound. researchgate.net this compound can serve as the carbonyl component in these reactions. The ketone functional group within the molecule can react with the two hydroxyl groups of a biphenol to form the seven-membered dioxepine ring. These dibenzo-fused heterocyclic structures are significant as they can be used as monomers for the synthesis of various π-conjugated oligomers and polymers for applications in organic semiconductors. researchgate.net

Role in the Synthesis of Complex Organic Molecules

This compound is a versatile building block for constructing more intricate organic structures. Its utility stems from the presence of multiple reactive sites. The ketone and ester groups can be selectively targeted by various reagents to introduce new functionalities. For instance, the ketone can be reduced to a secondary alcohol, or the ester can be hydrolyzed, reduced, or converted to an amide. These transformations allow for the elaboration of the carbon skeleton and the introduction of diverse functional groups, making it a valuable starting point for the total synthesis of complex natural products and pharmaceutical agents. The presence of the gem-dimethyl group provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent centers.

Utilization in Trifluoromethylsulfonyl Group Additions

Information regarding the specific application of this compound in trifluoromethylsulfonyl group additions could not be verified from the search results. While indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) is noted as a catalyst for reactions involving β-keto esters, this pertains to their use in other transformations, such as the addition to alkynes to form new carbon-carbon bonds, rather than the direct addition of a trifluoromethylsulfonyl group. orgsyn.org

Contributions to Industrial Chemical Synthesis

The applications of this compound and structurally similar β-keto esters point to their importance in industrial chemical production. medchemexpress.com Coumarins, which can be synthesized from this intermediate, are a class of compounds with significant industrial use as additives in perfumes, cosmetics, pharmaceuticals, and as optical brightening agents. jk-sci.comiiste.org Furthermore, related keto-esters are described as important raw materials for preparing pharmaceuticals and food flavorings. medchemexpress.com The role of this compound as a precursor to these valuable end-products underscores its contribution to industrial-scale synthesis.

Stereoselective Transformations and Chiral Synthesis Involving Ethyl 2,2 Dimethyl 3 Oxopentanoate

Principles of Stereocontrol in Reactions of β-Keto Esters

The stereochemical outcomes of reactions involving β-keto esters are governed by a set of well-established principles. In reactions such as aldol (B89426) additions, the geometry of the enolate intermediate is crucial. The Zimmerman-Traxler model, for instance, proposes a chair-like six-membered transition state for aldol reactions of metal enolates, where the relative orientation of substituents determines the syn or anti diastereoselectivity of the product. nih.govorganic-chemistry.org For β-keto esters, the choice of metal, solvent, and reaction conditions can influence the enolate geometry and, consequently, the stereochemical course of the reaction.

In the case of Ethyl 2,2-dimethyl-3-oxopentanoate, the presence of two methyl groups at the α-position means it cannot form a chiral enolate at this center. Therefore, stereocontrol primarily focuses on the asymmetric reduction of the C-3 carbonyl group or on diastereoselective additions to this carbonyl. The steric bulk of the α,α-dimethyl substitution can also play a significant role in influencing the facial selectivity of an approaching reagent.

Asymmetric Hydrogenation and Dynamic Kinetic Resolution Strategies

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds from prochiral precursors. libretexts.org For this compound, the target of asymmetric hydrogenation is the prochiral ketone, which can be reduced to a chiral secondary alcohol. This transformation can be achieved using transition metal catalysts complexed with chiral ligands. lumenlearning.com Various catalytic systems, often employing metals like ruthenium, rhodium, or iridium, have been developed for the highly enantioselective reduction of ketones. lumenlearning.com

Dynamic kinetic resolution (DKR) is a strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product with a theoretical yield of up to 100%. researchgate.net The classic DKR of β-keto esters relies on the rapid racemization of a chiral center at the α-position while a chiral catalyst selectively reduces the ketone of one enantiomer. nih.govnih.gov However, since this compound possesses a gem-dimethyl substitution at the α-position, it lacks a stereocenter at this position and is achiral. Consequently, traditional DKR strategies that rely on α-carbon racemization are not applicable to this specific molecule. Instead, the focus remains on the direct enantioselective reduction of the prochiral ketone to generate the desired chiral hydroxy ester.

Diastereoselective Control in Aldol-Type Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation, creating a β-hydroxy carbonyl compound. nih.gov Achieving diastereoselective control in aldol reactions is critical when new stereocenters are formed. researchgate.net For β-keto esters, this is typically managed through the use of chiral auxiliaries, chiral catalysts, or by controlling the enolate geometry. mdpi.com

The participation of this compound as a nucleophile in an aldol reaction is challenging due to the steric hindrance created by the quaternary α-carbon. This steric bulk can impede the approach to an electrophilic aldehyde or ketone. However, under appropriate conditions, such as with the use of highly reactive electrophiles or specific Lewis acid catalysis to activate the carbonyl group, aldol-type additions can proceed. researchgate.net When the enolate of this compound reacts with a chiral aldehyde, the stereochemical outcome is determined by the facial selectivity of the enolate addition to the two diastereotopic faces of the aldehyde, a concept known as substrate control. The inherent steric and electronic properties of both reactants guide the formation of the preferred diastereomeric product.

Enzyme-Substrate Docking Studies and Stereoselectivity Insights

Enzyme-catalyzed reactions offer remarkable stereoselectivity under mild conditions. Ketoreductases (KREDs), for example, are widely used for the asymmetric reduction of ketones to chiral alcohols. nih.govresearchgate.net To understand and predict the stereochemical outcome of these biocatalytic reductions, computational enzyme-substrate docking studies are employed.

Docking simulations can model the binding of a substrate like this compound within the active site of an enzyme. These models help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the substrate and the amino acid residues of the enzyme. By analyzing the orientation of the substrate relative to the enzyme's cofactor (e.g., NADPH or NADH), researchers can predict which face of the carbonyl group is more accessible for hydride attack, thus predicting the stereochemistry of the resulting alcohol product. Such in silico studies are invaluable for selecting the right enzyme for a desired transformation and for guiding protein engineering efforts to improve or invert the stereoselectivity.

Applications in Chiral Intermediate Production

The products derived from the stereoselective transformation of this compound are valuable chiral building blocks for the synthesis of more complex molecules, including pharmaceuticals and natural products. The enantiomerically enriched ethyl 2,2-dimethyl-3-hydroxypentanoate obtained from the asymmetric reduction serves as a versatile chiral intermediate.

This chiral hydroxy ester can be used in the synthesis of a variety of target molecules. For example, the hydroxyl and ester functionalities can be further manipulated. The hydroxyl group can be protected, inverted, or used to direct subsequent stereoselective reactions. The ester can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide. These transformations open pathways to a wide range of chiral compounds, such as chiral diols, amino alcohols, and lactones, which are key components in many biologically active compounds.

Computational Studies and Theoretical Approaches to Ethyl 2,2 Dimethyl 3 Oxopentanoate

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules like Ethyl 2,2-dimethyl-3-oxopentanoate at an atomic level. These theoretical approaches complement experimental data, offering insights that can be difficult to obtain through laboratory methods alone. This section details the application of various computational techniques to understand the molecular behavior of this β-keto ester.

Green Chemistry Principles in the Synthesis and Application of Ethyl 2,2 Dimethyl 3 Oxopentanoate

Solvent-Free Reaction Methodologies

One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. For the synthesis of β-keto esters like Ethyl 2,2-dimethyl-3-oxopentanoate, solvent-free reaction conditions present a significant opportunity to enhance the environmental profile of the process.

Research has demonstrated the feasibility of transesterification reactions of β-keto esters under solvent-free conditions. nih.gov A notable example involves the use of a silica-supported boric acid (SiO₂–H₃BO₃) catalyst, which facilitates the efficient conversion of various methyl and ethyl β-keto esters with a range of alcohols, including primary, secondary, allylic, and benzylic types, in excellent yields without the need for a solvent. nih.gov This approach not only simplifies the reaction setup and product isolation but also minimizes the generation of solvent-related waste. nih.gov

Another promising solvent-free method is the lipase-catalyzed synthesis of β-keto esters. Lipases, a class of enzymes, can effectively catalyze transesterification reactions under mild and solvent-free conditions, offering high chemo- and stereoselectivity. organic-chemistry.org This biocatalytic route is particularly attractive as it operates under environmentally benign conditions and can lead to the production of optically active β-keto esters, which are valuable intermediates in the synthesis of complex molecules. organic-chemistry.org

While a specific solvent-free synthesis for this compound is not extensively documented in publicly available literature, the general methodologies for β-keto esters provide a strong foundation for developing such a process. A plausible solvent-free approach would involve the direct acylation of ethyl 2,2-dimethylacetoacetate with a propionylating agent in the presence of a solid, recyclable catalyst.

Catalytic Approaches for Sustainable Synthesis

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction rates, lower energy requirements, and enable more selective transformations, thereby reducing waste. nih.gov In the synthesis of this compound, several catalytic strategies can be employed to improve sustainability.

Heterogeneous Catalysts: The use of solid, recyclable catalysts is highly desirable from a green chemistry perspective. As mentioned, silica-supported boric acid has proven effective for the solvent-free transesterification of β-keto esters. nih.gov The catalyst's heterogeneous nature allows for easy separation from the reaction mixture and can be reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly. nih.gov Other solid catalysts, such as borate (B1201080) and zirconia combinations, have also been shown to effectively catalyze transesterifications of β-keto esters under solvent-free conditions. rsc.org

Biocatalysis: Enzymes, particularly lipases, offer a powerful and green alternative to traditional chemical catalysts. organic-chemistry.orgnih.gov Lipase-catalyzed reactions are typically conducted under mild conditions (temperature and pressure), in aqueous or solvent-free systems, and exhibit high selectivity, which minimizes the formation of byproducts. nih.govunimi.it The synthesis of β-keto esters via lipase-catalyzed transesterification or hydrolysis of corresponding diesters has been successfully demonstrated. organic-chemistry.orgnih.gov For instance, immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a well-known and robust biocatalyst for such transformations. nih.gov

Homogeneous Catalysis: While heterogeneous catalysts are often preferred for ease of separation, certain homogeneous catalysts can also offer green advantages. For example, boric acid, an environmentally benign catalyst, has been used for the transesterification of ethyl acetoacetate. rsc.org Furthermore, organocatalysts like 4-(dimethylamino)pyridine (DMAP) have been employed to catalyze the transesterification of β-keto esters, although their separation from the product can be more challenging. rsc.org

The development of catalytic routes for the synthesis of this compound from readily available starting materials like ethyl 2,2-dimethylacetoacetate and a propionylating agent would represent a significant step towards a more sustainable manufacturing process.

Atom Economy and E-Factor Analysis in Production

Green chemistry metrics are essential for quantifying the environmental performance of chemical processes. Atom economy and the Environmental Factor (E-Factor) are two of the most widely used metrics.

Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. scispace.com

For a hypothetical synthesis of this compound via the acylation of ethyl 2,2-dimethylacetoacetate with propionyl chloride in the presence of a base like pyridine (B92270) (to neutralize the HCl byproduct), the reaction would be:

C₈H₁₄O₃ + C₃H₅ClO + C₅H₅N → C₉H₁₆O₃ + C₅H₅N·HCl (Ethyl 2,2-dimethylacetoacetate) + (Propionyl chloride) + (Pyridine) → (this compound) + (Pyridinium hydrochloride)

Interactive Table: Atom Economy Calculation for a Hypothetical Synthesis

Reactant/ProductFormulaMolecular Weight ( g/mol )Role
Ethyl 2,2-dimethylacetoacetateC₈H₁₄O₃158.19Reactant
Propionyl chlorideC₃H₅ClO92.52Reactant
PyridineC₅H₅N79.10Reactant (Base)
This compound C₉H₁₆O₃ 172.22 Desired Product
Pyridinium (B92312) hydrochlorideC₅H₆ClN115.57Byproduct

Atom Economy = [Molecular Weight of Desired Product / (Sum of Molecular Weights of All Reactants)] x 100 Atom Economy = [172.22 / (158.19 + 92.52 + 79.10)] x 100 ≈ 52.2%

This calculation reveals that, even with a 100% yield, a significant portion of the reactant atoms would end up as a byproduct, highlighting the inherent inefficiency of this particular synthetic route from an atom economy perspective.

The Environmental Factor (E-Factor) provides a more practical measure of the waste generated in a chemical process. It is calculated as the total mass of waste produced (in kg) per kilogram of product. openagrar.de This includes not only byproducts but also solvent losses, unreacted starting materials, and materials used in workup and purification. A lower E-factor indicates a greener process.

For the hypothetical synthesis described above, the E-factor would be significantly greater than zero, considering the generation of pyridinium hydrochloride as a byproduct, the use of solvents for the reaction and subsequent extraction and purification steps (e.g., dichloromethane, ether, water), and any unreacted starting materials. google.com While a precise E-factor cannot be calculated without experimental data, it is evident that a process involving stoichiometric base and solvent-based workup would generate a considerable amount of waste.

Derivatives and Analogues of Ethyl 2,2 Dimethyl 3 Oxopentanoate in Advanced Chemical Research

Structural Modifications and their Impact on Reactivity

The reactivity of β-keto esters like ethyl 2,2-dimethyl-3-oxopentanoate is largely dictated by the interplay of its functional groups: the ketone, the ester, and the α-protons. Structural modifications to any of these components can significantly alter the compound's chemical behavior.

The presence of two carbonyl groups in a β-relationship leads to the particular reactivity of the α-carbon. The protons on this carbon are acidic and can be removed by a base to form a stable enolate. This enolate is a key intermediate in many carbon-carbon bond-forming reactions. The gem-dimethyl group at the α-position of this compound, however, blocks this typical reactivity, forcing reactions to occur at other sites or through different mechanisms.

Computational studies on various β-keto ester analogues have provided insights into their reactivity. nih.govmdpi.com Theoretical assessments can predict the stability and reactivity of these molecules, highlighting how different substituents influence their electronic and steric properties. nih.govmdpi.com For instance, the introduction of different substituents on the acyl or ester portion of the molecule can modulate the electrophilicity of the carbonyl carbons and the acidity of any available α-protons. nih.gov

In vicinal ketoesters, which contain adjacent carbonyl groups, the close arrangement of these groups can stabilize reactive conformations through chelation or dipole control, enhancing their utility in stereoselective transformations. nih.gov The removal of ester groups from substituted β-keto esters via hydrogenolysis offers a pathway to alkylated ketones, demonstrating another facet of their synthetic versatility. rsc.org The palladium-catalyzed reactions of allylic β-keto esters have further expanded their synthetic potential, leading to the formation of palladium enolates that can participate in a variety of transformations including aldol (B89426) condensations and Michael additions. nih.gov

Synthesis and Applications of Substituted β-Keto Esters

The synthesis of substituted β-keto esters allows for the fine-tuning of their properties for specific applications. Key examples include methyl 4,4-dimethyl-3-oxopentanoate and ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate.

Methyl 4,4-dimethyl-3-oxopentanoate is a close analogue of this compound, with a methyl ester instead of an ethyl ester. It is used as a substrate in the indium(III) chloride-catalyzed synthesis of certain dibenzo-dioxepine and -dioxocin derivatives. quora.com It also serves as a precursor in the preparation of α-oxoketene and carbomethoxypivaloylketene. quora.com

Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate and related hydroxy-substituted β-keto esters introduce a hydroxyl group, adding another reactive site to the molecule. For example, ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoate is a known compound with distinct physical and chemical properties. mdpi.com The synthesis of such compounds can be achieved through various methods, including the reaction of appropriate precursors like benzaldehyde. wipo.int The presence of the hydroxyl group opens up possibilities for further functionalization or for its participation in intramolecular reactions.

The synthesis of β-keto esters can be achieved through several routes, including the Claisen condensation of two esters in a basic medium. mdpi.com For instance, methyl 3-oxopentanoate (B1256331) can be synthesized from the Claisen reaction of acetone (B3395972) and methyl propionate, followed by oxidation and esterification. nih.gov

A summary of selected substituted β-keto esters and their applications is presented below:

Compound NameKey Structural FeatureNoted Application/UseReference
Methyl 4,4-dimethyl-3-oxopentanoateMethyl ester, t-butyl ketoneSubstrate for synthesis of dibenzo-dioxepine and -dioxocin derivatives quora.com
Ethyl 5-hydroxy-3-oxo-5,5-diphenylpentanoateTerminal hydroxyl group, diphenyl substitutionChemical intermediate mdpi.com
Ethyl 5-hydroxy-3-methyl-5-phenylpent-2-enoateHydroxyl group, phenyl substitution, C=C bondChemical intermediate wipo.int
Methyl 3-oxopentanoateMethyl ester, ethyl ketoneBuilding block for pharmaceuticals and agrochemicals scispace.com

Analogues with Varied Alkyl and Ester Moieties

Varying the alkyl and ester groups of this compound leads to a wide array of analogues with tailored properties. These analogues are valuable in probing structure-activity relationships and in developing new synthetic methodologies.

Examples of such analogues include:

Methyl 3-oxopentanoate : This compound, with a methyl ester and an ethyl group on the ketone, is a versatile building block in organic synthesis. nih.govscispace.com It is used in the production of various organic compounds, including pharmaceuticals and flavorings. scispace.com

Ethyl 2,2-dimethyl-4-oxopentanoate : This isomer of the parent compound has the ketone at the 4-position, which alters its reactivity profile. researchgate.net

Ethyl 2,2-dimethyl-3-oxobutanoate : This analogue features a methyl group instead of an ethyl group on the ketone, making it a smaller and potentially more reactive molecule in certain contexts. google.com

The synthesis of a series of β-keto ester analogues with different substituents on a phenyl group has been undertaken to study their potential as antibacterial agents. nih.govmdpi.com These studies highlight how systematic variation of the molecular structure can lead to compounds with specific biological activities. nih.govmdpi.com

The table below provides a comparative overview of some of these analogues:

Compound NameAlkyl Moiety (on ketone)Ester MoietyKey Difference from this compoundReference
Methyl 3-oxopentanoateEthylMethylDifferent alkyl and ester groups, no gem-dimethyl at α-position nih.govscispace.com
Ethyl 2,2-dimethyl-4-oxopentanoateMethylEthylIsomeric position of the keto group researchgate.net
Ethyl 2,2-dimethyl-3-oxobutanoateMethylEthylShorter alkyl chain on the ketone google.com

β-Keto Esters in Polymer and Material Science

The unique reactivity of the β-keto ester functionality makes it a valuable component in polymer and material science. These compounds can be incorporated into polymer backbones or used as reactive additives to modify the properties of materials.

One key application is in the formulation of coatings and resins. Acetoacetate-functionalized polymers can be crosslinked through Michael addition reactions with α,β-unsaturated esters, leading to the formation of durable networks. mdpi.com This crosslinking ability is fundamental to the concept of a reactive coalescent, where the molecule initially acts as a solvent to aid film formation and then becomes part of the polymer matrix through chemical reaction.

For example, acetoacetic ester-terminated polyethers have been used to modify phenolic foams. nih.govnih.gov In this application, the β-keto ester group reacts under acidic conditions to form an enol-like structure that can then react with phenol (B47542), incorporating the polyether into the phenolic resin. nih.govnih.gov This modification can enhance the toughness and strength of the resulting foam. nih.gov

Furthermore, acrylate-acetoacetate polymers are used as protective agents for floor coverings. scispace.com The ability of the β-keto ester to participate in polymerization reactions allows for the creation of cross-linked polymers with enhanced durability. scispace.com The versatility of β-keto esters also extends to their use as precursors for thermally stable polymers.

The chelation ability of β-keto esters with metal ions is another property that can be exploited in material science, for instance, in the development of catalysts or materials with specific optical or electronic properties. The enol form of the β-keto ester can form stable complexes with a variety of metals.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2,2-dimethyl-3-oxopentanoate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is commonly synthesized via Claisen or Dieckmann condensations . For example, ethyl 2-methyl-3-oxobutanoate can react with ethyl bromoacetate under basic conditions (e.g., NaH or KOtBu) to form the β-keto ester backbone. Reaction optimization involves controlling temperature (typically 0–50°C), solvent polarity (e.g., THF or EtOH), and stoichiometry to minimize side reactions like over-alkylation. Post-synthesis, vacuum distillation (e.g., 102°C at 3 mmHg) or recrystallization is used for purification .
  • Data Validation : Elemental analysis (C, H, S) and GC-MS are critical for confirming purity. For example, a study reported 64.15% C (theoretical: 64.27%) and 28.66% S (theoretical: 28.54%) for a related thiophene derivative, highlighting the importance of analytical consistency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR identifies methyl groups (δ 1.2–1.4 ppm for ethyl esters) and ketone environments (δ 2.1–2.5 ppm). 13^{13}C NMR distinguishes carbonyl carbons (δ 170–210 ppm).
  • IR : Strong absorption at ~1740 cm1^{-1} confirms ester C=O, while a peak near 1710 cm1^{-1} indicates the β-keto group.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 158 for C8_8H14_{14}O3_3) and fragmentation patterns (e.g., loss of -COOEt) validate the structure .

Advanced Research Questions

Q. How can enantioselective hydrogenation be applied to derivatives of this compound?

  • Methodological Answer : The β-keto ester moiety allows asymmetric hydrogenation using chiral catalysts. For example, Ru[(R)-BINAP]Cl2_2 achieves up to 98.7% ee in hydrogenating ethyl 5,5-dimethoxy-3-oxopentanoate under 50 bar H2_2 at 50°C in MeOH. Key factors include:

  • Substrate-to-catalyst ratio (20,000:1 for cost efficiency).
  • Solvent polarity (MeOH enhances enantioselectivity vs. THF).
  • Post-reaction analysis via chiral HPLC or polarimetry .
    • Data Contradiction : Discrepancies in ee% may arise from trace moisture (deactivates catalysts) or impurities in starting materials. Replicate experiments under inert atmospheres (N2_2/Ar) are recommended .

Q. What strategies resolve conflicting data in reaction yields during this compound synthesis?

  • Methodological Answer :

  • Variable Screening : Use a fractional factorial design to isolate critical factors (e.g., base strength, temperature). For example, NaH may outperform K2_2CO3_3 in anhydrous conditions.
  • Byproduct Analysis : GC-MS or 1^1H NMR can detect side products like ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate, suggesting over-alkylation. Adjusting stoichiometry (e.g., limiting ethyl bromoacetate) mitigates this .
  • Reproducibility Checks : Compare yields across multiple batches and labs to identify protocol inconsistencies.

Q. How does steric hindrance from the 2,2-dimethyl group influence the compound’s reactivity?

  • Methodological Answer : The geminal dimethyl groups reduce nucleophilic attack at the β-keto position, favoring enolization in acidic/basic media. Kinetic studies (e.g., UV-Vis monitoring of enolate formation) quantify this effect. For example, pKa shifts in DMSO (compared to unsubstituted β-keto esters) reflect steric destabilization of the enolate .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential volatility (bp ~100–150°C).
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
    • Medical Monitoring : Regular kidney function tests and neurological evaluations are advised for chronic exposure, as similar esters show neurotoxic potential .

Data Presentation Best Practices

  • Tabular Reporting : Include reaction conditions (catalyst, solvent, temperature), yields, and analytical data (e.g., NMR shifts, ee%) in tables for clarity .
  • Statistical Analysis : Apply Student’s t-test or ANOVA to assess yield/ee% variability, especially when optimizing catalysts or solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.